molecular formula C17H18O4 B14037714 Ethyl 4-(benzyloxy)-2-methoxybenzoate

Ethyl 4-(benzyloxy)-2-methoxybenzoate

Cat. No.: B14037714
M. Wt: 286.32 g/mol
InChI Key: ZIZMWGBYHHBTOM-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-2-methoxybenzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Williamson ether synthesis, where 4-hydroxy-2-methoxybenzoic acid is first converted to its sodium salt, followed by reaction with benzyl bromide to form the benzyloxy derivative. This intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like methanol or ethanol.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-2-methoxybenzoate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-2-methoxybenzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(benzyloxy)-3-methoxybenzoate: Similar structure but with the methoxy group in a different position on the benzene ring.

    Ethyl 4-(benzyloxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups and positions.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 2-methoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)15-10-9-14(11-16(15)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

ZIZMWGBYHHBTOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

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